molecular formula C13H16BFN2O2 B8147528 (4-Fluoro-1H-indazol-6-yl)boronic acid pinacol ester

(4-Fluoro-1H-indazol-6-yl)boronic acid pinacol ester

Cat. No.: B8147528
M. Wt: 262.09 g/mol
InChI Key: VXANDWARNKKKKC-UHFFFAOYSA-N
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Description

(4-Fluoro-1H-indazol-6-yl)boronic acid pinacol ester is a versatile small molecule scaffold used in various chemical reactions and research applications. It is characterized by its molecular formula C13H16BFN2O2 and a molecular weight of 262.09 g/mol . This compound is particularly valuable in organic synthesis due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-1H-indazol-6-yl)boronic acid pinacol ester typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient and practical method for synthesizing this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-1H-indazol-6-yl)boronic acid pinacol ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The boronic ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthesis.

Scientific Research Applications

(4-Fluoro-1H-indazol-6-yl)boronic acid pinacol ester has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Fluoro-1H-indazol-6-yl)boronic acid pinacol ester involves its interaction with specific molecular targets. In biochemical assays, it can act as an inhibitor or modulator of enzymes or receptors, affecting various biological pathways. The boronic ester group is particularly reactive, allowing it to form covalent bonds with target molecules, thereby altering their activity and function .

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole-6-boronic acid pinacol ester: Similar in structure but lacks the fluoro substituent.

    Phenylboronic acid pinacol ester: Contains a phenyl group instead of the indazole ring.

    1-Methyl-1H-pyrazole-4-boronic acid pinacol ester: Features a pyrazole ring instead of indazole.

Uniqueness

(4-Fluoro-1H-indazol-6-yl)boronic acid pinacol ester is unique due to the presence of the fluoro substituent on the indazole ring. This fluorine atom can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable tool in both synthetic chemistry and biological research .

Properties

IUPAC Name

4-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BFN2O2/c1-12(2)13(3,4)19-14(18-12)8-5-10(15)9-7-16-17-11(9)6-8/h5-7H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXANDWARNKKKKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=NN3)C(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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